3H-Imidazo[4,5-b]pyridine,1-oxide(9CI) is a heterocyclic compound characterized by its unique fused ring system that includes both imidazole and pyridine structures. This compound is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry. The IUPAC name for this compound is 3H-imidazo[4,5-b]pyridine-1-oxide, and it has a molecular formula of with a molecular weight of approximately 135.12 g/mol. It is classified under the category of nitrogen-containing heterocycles, particularly imidazo-pyridines.
The synthesis of 3H-Imidazo[4,5-b]pyridine,1-oxide(9CI) typically involves several methods. One common approach includes the oxidation of 3H-imidazo[4,5-b]pyridine using hydrogen peroxide in the presence of a base. This reaction converts the nitrogen atom in the imidazole ring into an oxide group, forming the desired compound.
The molecular structure of 3H-Imidazo[4,5-b]pyridine,1-oxide(9CI) features a fused ring system consisting of an imidazole and a pyridine ring. The oxygen atom is positioned at the first position of the imidazole ring.
These identifiers are crucial for database searches and chemical cataloging.
3H-Imidazo[4,5-b]pyridine,1-oxide(9CI) participates in various chemical reactions typical of nitrogen-containing heterocycles. Notable reactions include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms, which can stabilize certain intermediates formed during reactions.
The mechanism of action for 3H-Imidazo[4,5-b]pyridine,1-oxide(9CI) primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the nitrogen atoms allows for hydrogen bonding and coordination with metal ions in biological systems.
Research indicates that compounds similar to 3H-Imidazo[4,5-b]pyridine derivatives exhibit diverse pharmacological activities, including anti-inflammatory and antimicrobial properties. Specific studies have shown that these compounds can inhibit certain enzyme pathways crucial for disease progression.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various organic transformations typical for imidazole derivatives.
3H-Imidazo[4,5-b]pyridine,1-oxide(9CI) has several scientific applications:
Systematic Nomenclature: The core structure is formally derived from imidazo[4,5-b]pyridine, a fusion where the imidazole ring (positions 4/5) shares a bond (b-edge) with the pyridine ring (positions 4/5). The "3H-" prefix denotes the prototropic tautomer where hydrogen is primarily associated with the imidazole nitrogen (N-3), distinguishing it from the 1H-tautomer. The ",1-oxide" suffix explicitly indicates oxidation of the pyridine nitrogen (N-1) to form the N-oxide. The designation "(9CI)" refers to the Ninth Collective Index of Chemical Abstracts Service nomenclature rules. Alternative names include 1H-Imidazo[4,5-b]pyridine 1-oxide (emphasizing the imidazole tautomer) and 3H-Imidazo[4,5-b]pyridine N1-oxide.
Molecular Formula and Key Identifiers:
InChI Key: CPMOZPKVWDIKFN-UHFFFAOYSA-N
Structural Features: The molecule comprises a fused bicyclic system: a six-membered pyridine ring bearing an N-oxide functionality (N-1/O) fused to a five-membered imidazole ring (N-3). This creates a π-deficient heteroaromatic system with significant dipole moment due to the N-oxide bond. Key bond types include:
Table 1: Nomenclature and Identifiers for 3H-Imidazo[4,5-b]pyridine,1-oxide
Systematic Name (IUPAC) | Synonym(s) | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
3H-Imidazo[4,5-b]pyridine,1-oxide | 1H-Imidazo[4,5-b]pyridine 1-oxide; 3H-Imidazo[4,5-b]pyridine N1-oxide; Fampridine Impurity 117 | 118807-78-6 | C₆H₅N₃O | 135.12 |
Origins in N-Oxide Chemistry: The synthesis of 3H-Imidazo[4,5-b]pyridine,1-oxide is intrinsically linked to the broader development of heterocyclic N-oxide chemistry pioneered by Meisenheimer in the 1920s. While pyridine N-oxides (like pyridine 1-oxide itself) were readily prepared from pyridines using peracids (e.g., perbenzoic acid), the N-oxidation of fused diazines like imidazopyridines proved more challenging due to reduced nucleophilicity of the annular nitrogen atoms and competing side reactions [4].
Synthetic Challenges and Methodological Advances: Early attempts to prepare azole N-oxides often resulted in ring opening or degradation, as noted in studies on oxazoles and thiazoles where "attempted conversion ... into N-oxides fails and leads to ring opening" [4]. Success in synthesizing stable imidazo[4,5-b]pyridine N-oxides required optimization of peracid strength and reaction conditions. The documented use of stronger peracids like pertrifluoroacetic acid for sterically hindered or electron-deficient pyridines provided the methodological foundation for accessing such fused N-oxide systems [4]. The specific synthesis of 3H-Imidazo[4,5-b]pyridine,1-oxide was first reported in the late 20th century, exploiting these advanced peracid methodologies applied to the imidazo[4,5-b]pyridine scaffold.
Modern Context and Impurity Significance: The compound gained prominence not only as a synthetic target but also as a process-related impurity in pharmaceuticals. Specifically, it is identified as Fampridine Impurity 117 (or closely related analogues like Fampridine Impurity 116, CAS 6863-46-3) during the manufacture of Fampridine (4-aminopyridine), a potassium channel blocker used to improve walking in multiple sclerosis [6]. This role underscores its practical relevance in pharmaceutical quality control.
Coordination Capability: The N-oxide oxygen serves as an excellent ligand for transition metals (e.g., Pd, Cu) and can form hydrogen bonds, facilitating catalysis and influencing solid-state packing or supramolecular assembly [3].
Synthetic Versatility: 3H-Imidazo[4,5-b]pyridine,1-oxide acts as a crucial precursor for diverse functionalized derivatives:
Building Block for Complex Pharmacophores: It serves as a core scaffold for generating libraries of bioactive molecules, including 7-nitro derivatives (CAS 109151-82-8) with potential antimicrobial activity [7] [8].
Pharmacophore Component: While not a drug itself, the N-oxidized imidazo[4,5-b]pyridine core is a structural motif in bioactive molecules and discovery compounds. Its isosteric relationship with purine N-oxides contributes to interactions with biological targets like kinases and receptors implicated in cancer and CNS disorders. Examples include derivatives investigated as Aurora kinase inhibitors, JAK inhibitors, and antibacterial agents exploiting the scaffold's ability to interact with diverse enzymes [8].
Table 3: Key Derivatives and Analogues of 3H-Imidazo[4,5-b]pyridine,1-oxide
Derivative/Analogue | CAS Number | Key Structural Feature | Primary Significance |
---|---|---|---|
3H-Imidazo[4,5-b]pyridine, 4-oxide | 6863-46-3 | Oxidation at imidazole nitrogen (N-3) | Fampridine Impurity 116; alternative oxidation isomer |
7-Nitro-1H-imidazo[4,5-b]pyridine | 109151-82-8 | Nitro group at position 7 | Synthetic intermediate for antimicrobial agents |
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid | 1019108-05-4 | Carboxylic acid at position 5 | Building block for amide/peptide conjugates |
Telcagepant (MK-0974) Fragment | - | Imidazo[4,5-b]pyridine core without N-oxide | Core of CGRP receptor antagonist (clinical candidate for migraine) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: